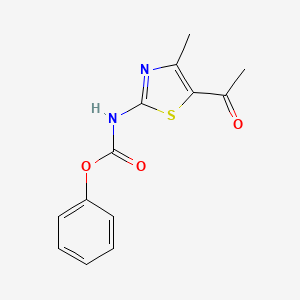
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate
Vue d'ensemble
Description
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, an acetyl group, and a carbamate group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and a suitable catalyst.
Formation of the Carbamate Group: The carbamate group can be formed by reacting the thiazole derivative with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds:
this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.Propriétés
Numéro CAS |
382637-99-2 |
|---|---|
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
phenyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H12N2O3S/c1-8-11(9(2)16)19-12(14-8)15-13(17)18-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,17) |
Clé InChI |
ABHCRKQVIKCTER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














